molecular formula C31H45N6O16P B10759930 5,10-Dimethylene tetrahydromethanopterin

5,10-Dimethylene tetrahydromethanopterin

Cat. No.: B10759930
M. Wt: 788.7 g/mol
InChI Key: GBMIGEWJAPFSQI-FLVBPUPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Dimethylene Tetrahydromethanopterin is an organic compound belonging to the class of pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical processes, particularly in the metabolism of certain microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethylene Tetrahydromethanopterin involves the condensation of formaldehyde with tetrahydromethanopterin. This reaction can proceed spontaneously but is significantly accelerated by the presence of specific enzymes .

Industrial Production Methods: the enzymatic synthesis route is the most efficient method known .

Chemical Reactions Analysis

Types of Reactions: 5,10-Dimethylene Tetrahydromethanopterin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,10-Dimethylene Tetrahydromethanopterin has several scientific research applications:

Comparison with Similar Compounds

  • 5,10-Methylenetetrahydromethanopterin
  • 5,10-Methenyltetrahydromethanopterin

Comparison: 5,10-Dimethylene Tetrahydromethanopterin is unique due to its specific role in formaldehyde condensation reactions. While similar compounds like 5,10-Methylenetetrahydromethanopterin and 5,10-Methenyltetrahydromethanopterin also participate in related biochemical pathways, this compound’s distinct structure and reactivity make it a valuable compound for studying specific metabolic processes .

Properties

Molecular Formula

C31H45N6O16P

Molecular Weight

788.7 g/mol

IUPAC Name

(2S)-2-[[(2R,3S,4S,5S)-5-[(2R,3R,4R)-5-[4-[(6R,6aS,7S)-3-amino-6,7-dimethyl-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid

InChI

InChI=1S/C31H45N6O16P/c1-13-22-14(2)36(12-37(22)23-27(33-13)34-31(32)35-28(23)45)16-5-3-15(4-6-16)9-17(38)24(42)18(39)10-50-30-26(44)25(43)20(52-30)11-51-54(48,49)53-19(29(46)47)7-8-21(40)41/h3-6,13-14,17-20,22,24-26,30,38-39,42-44H,7-12H2,1-2H3,(H,40,41)(H,46,47)(H,48,49)(H4,32,33,34,35,45)/t13-,14+,17-,18-,19+,20-,22+,24-,25-,26+,30+/m1/s1

InChI Key

GBMIGEWJAPFSQI-FLVBPUPRSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C[C@H]([C@H]([C@@H](CO[C@@H]5[C@H]([C@@H]([C@H](O5)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O)C

Canonical SMILES

CC1C2C(N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)CC(C(C(COC5C(C(C(O5)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O)C

Origin of Product

United States

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